molecular formula C14H18ClNOS B4136265 1-(2-ethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride

1-(2-ethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride

Cat. No.: B4136265
M. Wt: 283.8 g/mol
InChI Key: JMKWYXZDRSZQKF-UHFFFAOYSA-N
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Description

1-(2-ethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride is a chemical compound that combines an ethoxybenzyl group with a thienylmethyl group, linked through an amine bond and stabilized as a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride typically involves the reaction of 2-ethoxybenzylamine with 2-thienylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzyl and thienyl groups.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted amine products depending on the nucleophile used.

Scientific Research Applications

1-(2-ethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2-methoxybenzyl)(2-thienylmethyl)amine hydrochloride
  • (4-ethoxybenzyl)(2-thienylmethyl)amine hydrochloride
  • (2-ethoxybenzyl)methylamine hydrochloride

Uniqueness

1-(2-ethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride is unique due to the presence of both ethoxybenzyl and thienylmethyl groups, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NOS.ClH/c1-2-16-14-8-4-3-6-12(14)10-15-11-13-7-5-9-17-13;/h3-9,15H,2,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKWYXZDRSZQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNCC2=CC=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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